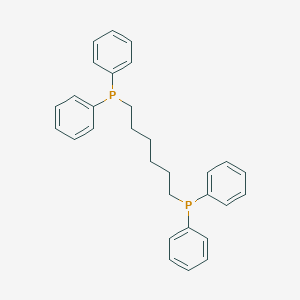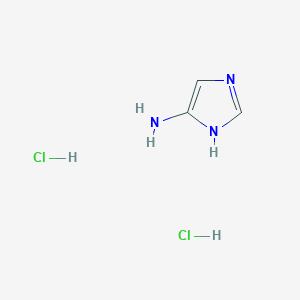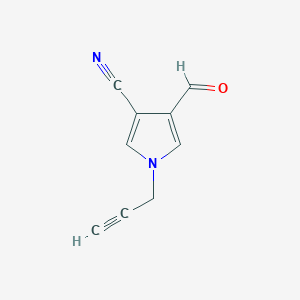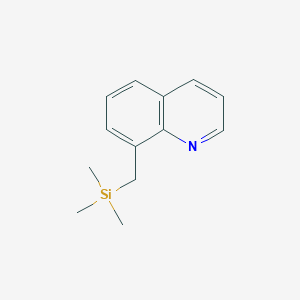
8-(Trimethylsilylmethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trimethylsilylmethyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of quinolines, which are aromatic organic compounds that contain a nitrogen atom in their ring structure. 8-(Trimethylsilylmethyl)quinoline has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 8-(Trimethylsilylmethyl)quinoline is not fully understood, but it is believed to involve the interaction of the compound with specific receptors or enzymes in the body. This interaction can lead to changes in cellular signaling pathways and gene expression, which can affect various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 8-(Trimethylsilylmethyl)quinoline has various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. This compound has also been shown to affect the expression of certain genes and proteins involved in cellular signaling pathways and immune system function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-(Trimethylsilylmethyl)quinoline in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, there are also some limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Orientations Futures
There are several future directions for research on 8-(Trimethylsilylmethyl)quinoline, including the development of new synthesis methods, the study of its potential use in drug development, and the exploration of its effects on various physiological processes. Further research is also needed to better understand the mechanism of action of this compound and its potential applications in various fields of science and medicine.
Conclusion:
In conclusion, 8-(Trimethylsilylmethyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 8-(Trimethylsilylmethyl)quinoline and its applications in various fields of science and medicine.
Méthodes De Synthèse
8-(Trimethylsilylmethyl)quinoline can be synthesized using various methods, including the reaction of 2-methylquinoline with trimethylsilylmethyl lithium, or the reaction of 2-methylquinoline with trimethylsilyl chloride and sodium hydride. The synthesis of 8-(Trimethylsilylmethyl)quinoline is a multistep process that involves several chemical reactions and purification steps.
Applications De Recherche Scientifique
8-(Trimethylsilylmethyl)quinoline has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand in coordination chemistry, and as a building block in the synthesis of other organic compounds. This compound has also been studied for its potential use in the development of new drugs and therapies.
Propriétés
Numéro CAS |
105212-20-2 |
|---|---|
Formule moléculaire |
C13H17NSi |
Poids moléculaire |
215.37 g/mol |
Nom IUPAC |
trimethyl(quinolin-8-ylmethyl)silane |
InChI |
InChI=1S/C13H17NSi/c1-15(2,3)10-12-7-4-6-11-8-5-9-14-13(11)12/h4-9H,10H2,1-3H3 |
Clé InChI |
YHUDVGAUZKHFFA-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=CC=CC2=C1N=CC=C2 |
SMILES canonique |
C[Si](C)(C)CC1=CC=CC2=C1N=CC=C2 |
Synonymes |
Quinoline, 8-[(trimethylsilyl)methyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)
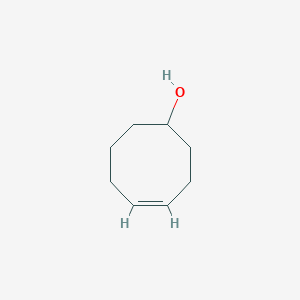

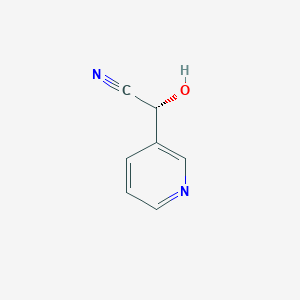
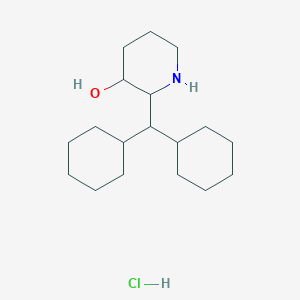
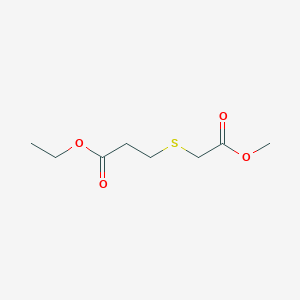

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro](/img/structure/B35113.png)
